molecular formula C8H16Cl2N2 B11889472 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride

5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride

Cat. No.: B11889472
M. Wt: 211.13 g/mol
InChI Key: JDERBGWPZYPFFP-UHFFFAOYSA-N
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Description

5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure of this molecule, which incorporates both an azetidine ring and a terminal alkyne linker connected to an amine functional group, makes it a valuable building block for the synthesis of more complex molecules. The presence of the terminal alkyne is particularly significant, as it allows the compound to be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a widely employed click chemistry method for bioconjugation and chemical probe development. This reactivity enables researchers to efficiently link the azetidine-containing moiety to various azide-functionalized molecules, such as proteins, biomarkers, or other pharmacophores. The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that is increasingly studied as a bioisostere for more common functional groups in drug design. Its incorporation can influence the potency, metabolic stability, and physicochemical properties of lead compounds. The dihydrochloride salt form of this reagent enhances its solubility in aqueous and polar solvent systems, facilitating its use in a wide range of experimental conditions. This product is intended for research applications only and is not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C8H16Cl2N2

Molecular Weight

211.13 g/mol

IUPAC Name

5-(azetidin-1-yl)pent-3-yn-1-amine;dihydrochloride

InChI

InChI=1S/C8H14N2.2ClH/c9-5-2-1-3-6-10-7-4-8-10;;/h2,4-9H2;2*1H

InChI Key

JDERBGWPZYPFFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC#CCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the reaction of azetidine with pent-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group participates in nucleophilic substitution reactions, particularly after deprotonation.

Reaction TypeReagents/ConditionsProduct ExampleCitation
AlkylationAlkyl halides (e.g., CH₃I), DMF, 60°CN-Alkylated azetidine derivatives
AcylationAcyl chlorides (e.g., AcCl), Et₃N, THFAmide-functionalized derivatives
Reductive AminationAldehydes, NaBH₃CN, MeOH/THF (1:1)Secondary/tertiary amines

Key Findings :

  • Reductive amination with aldehydes (e.g., 2-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-methoxy-2-methylphenyl)acetaldehyde) under nitrogen yields secondary amines with >90% conversion in optimized conditions .

  • Alkylation reactions require inert atmospheres to prevent oxidation of the amine.

Alkyne-Specific Reactions

The terminal alkyne participates in metal-catalyzed coupling and addition reactions.

Reaction TypeReagents/ConditionsProduct ExampleCitation
Sonogashira CouplingPd(PPh₃)₄, CuI, aryl halides, Et₃NAryl-substituted alkynes
HydrogenationH₂, Pd/C (10%), EtOH, 25°CPentane derivative
Cycloadditionfac-[Ir(dFppy)₃], blue LEDs, MeCNAzetidine-alkene hybrids

Key Findings :

  • Sonogashira coupling with aryl halides (e.g., iodobenzene) produces biaryl alkynes with yields up to 85% .

  • Hydrogenation under mild conditions (25°C, 1 atm H₂) selectively reduces the alkyne to a single-bonded alkane without affecting the azetidine ring.

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes ring-opening and expansion reactions.

Reaction TypeReagents/ConditionsProduct ExampleCitation
Ring Expansionα-Acetylated ynones, DIPEA, DCMPyrrolin-4-ones
Acid-Catalyzed HydrolysisHCl (conc.), H₂O, refluxLinear diamine derivatives
Nucleophilic Ring OpeningAmines, Cu–allenylidene complexesPiperidine derivatives

Key Findings :

  • Reaction with α-acetylated ynones under basic conditions (DIPEA) induces ring expansion to pyrrolin-4-ones via a [3+2] cycloaddition mechanism .

  • Copper–allenylidene intermediates facilitate nucleophilic attack by amines, leading to piperidine derivatives with stereochemical control .

Mechanistic Insights

  • Reductive Amination : The amine reacts with aldehydes to form imine intermediates, which are reduced by NaBH₃CN to secondary amines .

  • Copper-Mediated Coupling : Terminal alkynes coordinate with Cu(I) catalysts, enabling cross-coupling with aryl halides via oxidative addition .

  • Ring Expansion : Photocatalytic activation of azetidine derivatives induces strain relief through ring expansion, as demonstrated in Ir(III)-mediated [2+2] cycloadditions .

Stability and Reaction Optimization

  • pH Sensitivity : Reactions involving the free amine require neutralization of the dihydrochloride salt (e.g., using DIPEA) .

  • Solvent Compatibility : Polar aprotic solvents (DMF, MeCN) enhance reaction rates for substitution and coupling reactions .

Scientific Research Applications

Pharmaceutical Development

5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride is being investigated as a lead compound for developing new therapeutic agents. Its potential biological activities suggest applications in treating:

  • Neurological Disorders : The compound may act on neurotransmitter systems, providing avenues for treating conditions like anxiety, depression, and schizophrenia .
  • Cancer : Preliminary studies indicate that it may exhibit anticancer properties by disrupting microtubule dynamics in cancer cells .

Chemical Research

In chemical research, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity allows it to undergo:

  • Nucleophilic Substitutions : Useful for creating various derivatives.
  • Coupling Reactions : Facilitates the formation of larger molecular structures .

Anticancer Properties

Research has demonstrated that azetidine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For example:

Table 1: Anticancer Activity of Azetidine Derivatives

Compound NameCell LineIC50 (µM)
Compound AMCF-70.075
Compound BHs578T0.033
Compound CMDA-MB-2310.620

These findings suggest that compounds similar to this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimycobacterial Activity

The compound has also been studied for its activity against multidrug-resistant strains of Mycobacterium tuberculosis. For instance:

Table 2: Antimycobacterial Activity of Azetidine Derivatives

Compound NameTarget BacteriaMIC (µM)
BGAz-001M. smegmatis30.5
BGAz-002M. bovis BCG64.5

This suggests that azetidine compounds could be valuable in developing treatments for tuberculosis .

Case Studies

Several studies have highlighted the potential of azetidine derivatives in drug development:

  • Neurological Disorders : Research indicates that compounds similar to 5-(Azetidin-1-yl)pent-3-yn-1-aminedihydrochloride can modulate cannabinoid receptors, offering therapeutic benefits for conditions such as anxiety disorders and stress-related disorders .
  • Cancer Research : In vitro studies have shown that azetidine derivatives possess potent anticancer activity against breast cancer cell lines, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the pent-3-yn-1-amine moiety contribute to its reactivity and selectivity. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and inferred applications of 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride with related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications References
This compound C₈H₁₅Cl₂N₃ 248.13 (calculated) Azetidine, alkyne, dihydrochloride Click chemistry, drug intermediates -
1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride (2173991-64-3) C₇H₁₁ClN₄ 186.64 Azetidine, pyrimidine Unspecified pharmaceutical research
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride (1171315-53-9) C₁₃H₂₆Cl₂N₄O 311.25 Oxadiazole, cycloheptane, dimethylamine Pharmaceutical intermediate
3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride (2126178-74-1) C₁₀H₁₃Cl₂N₄O₂ 314.15 Benzimidazole, nitro, propane Unspecified biochemical research
Key Observations:

Azetidine vs. Other Heterocycles : The target compound’s azetidine ring contrasts with the pyrimidine () and benzimidazole () groups in analogs. Azetidine’s strained ring may enhance binding affinity in receptor-targeted applications .

Reactive Alkyne Group : Unlike analogs with aromatic or nitro groups, the alkyne in the target compound offers a unique site for bioorthogonal reactions, enabling conjugation with biomarkers or drug carriers .

Dihydrochloride Salts : All compared compounds are hydrochloride salts, suggesting shared strategies for improving solubility and bioavailability in drug development .

Biological Activity

5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an azetidine ring and an alkyne side chain, positions it as a candidate for various therapeutic applications, particularly in the fields of neurology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C8H16Cl2N2. The compound's azetidine ring contributes to its reactivity, allowing for nucleophilic substitutions and coupling reactions typical of amines and alkynes. The alkyne moiety can also participate in addition reactions, making it versatile for further synthetic modifications.

Research indicates that this compound interacts with various biological pathways. Its mechanism of action involves modulation of enzyme activity and receptor interactions, which may lead to therapeutic effects in treating neurological disorders and certain cancers. The compound's ability to form hydrogen bonds due to its functional groups enhances its interaction with biological targets.

Biological Activity

The biological activities of this compound have been explored in several studies. Key findings include:

Neuroprotective Effects : The compound has shown potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly against specific cancer cell lines. Its structural similarities to other bioactive compounds enhance its potential as an anticancer agent.

Biochemical Pathways : Investigations into its role in biochemical pathways indicate that it may serve as a precursor for bioactive molecules, further expanding its applicability in drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:

Compound NameMolecular FormulaBiological Activity
5-(Azetidin-2-amino)-pentanamideC8H16N2Anticancer properties
1-(Azetidin-3-yl)piperidin-2-oneC8H15ClN2ONeuroactive, potential antidepressant
4-AcetylpiperidineC8H15NOAnalgesic effects

The unique combination of an azetidine ring and an alkyne side chain in 5-(Azetidin-1-yl)pent-3-yn-1-aminedihydrochloride may confer distinct pharmacological properties compared to these compounds, making it a valuable candidate for further research.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuroprotective Study : A study demonstrated that this compound exhibited significant neuroprotective effects in vitro, suggesting its potential use in treating conditions like Alzheimer's disease.
  • Anticancer Research : In another study, the compound was tested against various cancer cell lines, showing promising results with lower IC50 values compared to standard chemotherapy drugs like 5-fluorouracil .
  • Mechanistic Insights : Research into the mechanistic pathways revealed that the compound could inhibit specific enzymes involved in cancer progression, providing a rationale for its anticancer activity .

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